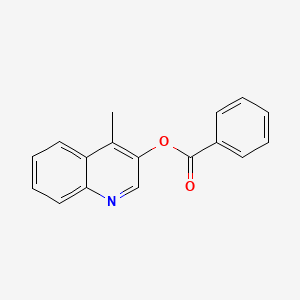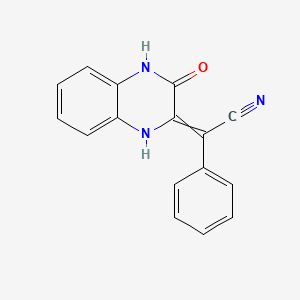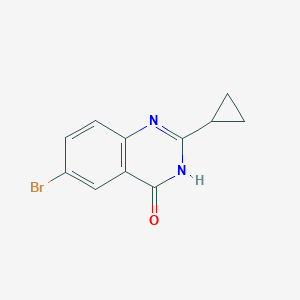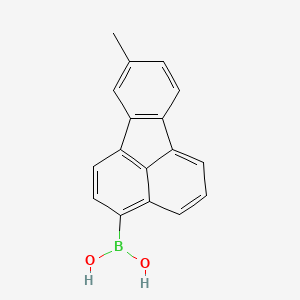![molecular formula C14H18N2OSi B11854477 1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 920984-35-6](/img/structure/B11854477.png)
1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethanone moiety attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone typically involves the reaction of phenylhydrazine with ethyl acetoacetate under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The trimethylsilyl group is introduced via a silylation reaction, often using trimethylsilyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug discovery and development.
Medicine: Research into the pharmacological properties of pyrazole derivatives includes their potential use as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: Some derivatives may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: This compound shares the trimethylsilyl and phenyl groups but differs in the structure of the heterocyclic ring.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with a different substitution pattern on the pyrazole ring.
Uniqueness
1-(1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl)ethanone is unique due to its specific combination of functional groups and the position of these groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
920984-35-6 |
|---|---|
分子式 |
C14H18N2OSi |
分子量 |
258.39 g/mol |
IUPAC名 |
1-(1-phenyl-3-trimethylsilylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C14H18N2OSi/c1-11(17)13-10-16(12-8-6-5-7-9-12)15-14(13)18(2,3)4/h5-10H,1-4H3 |
InChIキー |
OKIRAIMVTSDWDD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)

![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)







